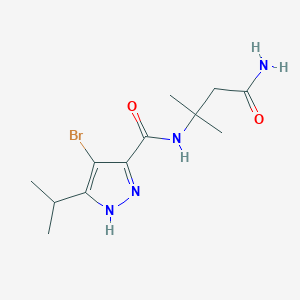![molecular formula C16H30N2O4S B7037173 1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one](/img/structure/B7037173.png)
1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one is a complex organic compound that features a piperidine ring and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Attachment of the pyrrolidinone moiety: This can be done through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4, CrO3, and H2O2.
Reduction: Reducing agents like LiAlH4 or NaBH4 can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-[1-(5-Methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one: can be compared with other piperidine and pyrrolidinone derivatives.
Piperidine derivatives: These include compounds like piperidine itself, piperidine-4-carboxylic acid, and N-substituted piperidines.
Pyrrolidinone derivatives: These include compounds like pyrrolidin-2-one, N-methylpyrrolidinone, and N-ethylpyrrolidinone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(5-methoxy-3-methylpentyl)sulfonylpiperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4S/c1-14(7-12-22-2)8-13-23(20,21)17-10-5-15(6-11-17)18-9-3-4-16(18)19/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSBUKHQVHZMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)CCS(=O)(=O)N1CCC(CC1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[[4-(2-chloro-6-methylphenyl)piperazin-1-yl]methyl]phenoxy]-N-methylacetamide](/img/structure/B7037092.png)
![3,5-dimethyl-N-[1-(1,3-thiazol-2-yl)propyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7037106.png)

![[(2S,4S)-2-methyl-1-[(2-pyridin-2-yl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7037126.png)
![2-oxo-N-[(2R,3S)-2-pyridin-4-yloxan-3-yl]-1,3-dihydroimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7037136.png)
![2-[[2-oxo-2-[[(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-yl]amino]ethyl]amino]benzamide](/img/structure/B7037137.png)
![[1-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-3-propylpyrrolidin-3-yl]methanol](/img/structure/B7037139.png)
![[(2S,4S)-1-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methyl]-2-methylpiperidin-4-yl]methanol](/img/structure/B7037141.png)
![1-[2-[4-(2,2,2-Trifluoroethyl)-1,4-diazepan-1-yl]propanoyl]piperidine-4-carboxamide](/img/structure/B7037149.png)
![3-amino-N,5-dimethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7037155.png)
![[(2S,4S)-1-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-2-methylpiperidin-4-yl]methanol](/img/structure/B7037163.png)
![(4-Chlorophenyl)-[1-(2-cyclobutylethylsulfonyl)piperidin-4-yl]methanol](/img/structure/B7037168.png)
![[1-(4,4-Dimethylpentylsulfonyl)piperidin-4-yl]-(4-fluorophenyl)methanol](/img/structure/B7037186.png)

